molecular formula C33H28N2O B4327088 1,3-bis(1-benzyl-1H-indol-2-yl)acetone

1,3-bis(1-benzyl-1H-indol-2-yl)acetone

Cat. No.: B4327088
M. Wt: 468.6 g/mol
InChI Key: SQKQJRBYCKJPLC-UHFFFAOYSA-N
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Description

1,3-bis(1-benzyl-1H-indol-2-yl)acetone is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two indole moieties attached to a central acetone unit, each indole being substituted with a benzyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(1-benzyl-1H-indol-2-yl)acetone typically involves the condensation of indole derivatives with appropriate benzylating agents. One common method involves the use of benzyl chloride and indole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(1-benzyl-1H-indol-2-yl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole rings, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzylated indole ketones or carboxylic acids.

    Reduction: Formation of benzylated indole alcohols.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1,3-bis(1-benzyl-1H-indol-2-yl)acetone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-bis(1-benzyl-1H-indol-2-yl)acetone involves its interaction with various molecular targets and pathways. The indole moieties can interact with biological receptors, enzymes, and DNA, leading to modulation of cellular processes. The benzyl groups enhance the lipophilicity of the compound, facilitating its penetration into cells and tissues.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1H-indole-2-carboxylic acid
  • 1-benzyl-1H-indole-3-carboxaldehyde
  • 1-benzyl-1H-indole-2,3-dione

Uniqueness

1,3-bis(1-benzyl-1H-indol-2-yl)acetone is unique due to its dual indole structure, which provides enhanced biological activity and versatility in chemical reactions. The presence of two benzylated indole units allows for multiple points of interaction with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1,3-bis(1-benzylindol-2-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O/c36-31(21-29-19-27-15-7-9-17-32(27)34(29)23-25-11-3-1-4-12-25)22-30-20-28-16-8-10-18-33(28)35(30)24-26-13-5-2-6-14-26/h1-20H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKQJRBYCKJPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2CC(=O)CC4=CC5=CC=CC=C5N4CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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